molecular formula C17H17FN2O5S B2479136 N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-40-2

N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2479136
CAS RN: 899968-40-2
M. Wt: 380.39
InChI Key: QWYSFETUMNUKPV-UHFFFAOYSA-N
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Description

The compound “N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a fluorophenyl group (a benzene ring with a fluorine atom), and a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole, fluorophenyl, and sulfamoyl groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom on the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. Similarly, the sulfamoyl group might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Radioprotective Activity

Some fluorine-containing amides with sulfinate or sulfoxide groups, which may share structural similarities with N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide, have been synthesized and evaluated for their radioprotective activities. These compounds, including variations of N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, have demonstrated potential in reducing the adverse effects of radiation exposure. The studies suggest that the presence of fluorine atoms can significantly influence the radioprotective efficacy of these compounds (Vasil'eva & Rozhkov, 1992).

Antimicrobial and Anti-inflammatory Applications

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic or cephalosporanic acid moieties integrated with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These molecules have been tested for their antimicrobial, antilipase, and antiurease activities, showcasing good to moderate activity against various microorganisms. Such research indicates the potential of this compound derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Insecticidal Activity

Flubendiamide is a novel class of insecticide with a unique chemical structure that includes a fluorine-containing compound, showcasing extremely strong insecticidal activity especially against lepidopterous pests. The research highlights the potential application of fluorine-containing compounds like this compound in the development of new, effective insecticides (Tohnishi et al., 2005).

Enzyme Inhibition

Aromatic sulfonamide inhibitors have been synthesized to target carbonic anhydrase isoenzymes, demonstrating nanomolar half maximal inhibitory concentration (IC50) values. These findings underscore the utility of sulfonamide-based compounds in the design of enzyme inhibitors for therapeutic applications. The study illustrates the diverse biochemical interactions possible with compounds structurally related to this compound (Supuran et al., 2013).

Anticancer Activity

Research on the synthesis and anticancer activity of novel thiourea derivatives, which include fluorophenyl groups, has shown promising results against various cancer cell lines. Such studies provide insight into the potential anticancer applications of compounds with structural similarities to this compound. The molecular design and synthesis approaches used in these studies could be relevant for developing new anticancer agents (Limban et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound could include exploring its synthesis, studying its properties, and investigating its potential applications. This could involve in-depth experimental studies and possibly computational modeling .

properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c18-14-4-1-12(2-5-14)10-20-26(22,23)8-7-19-17(21)13-3-6-15-16(9-13)25-11-24-15/h1-6,9,20H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSFETUMNUKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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